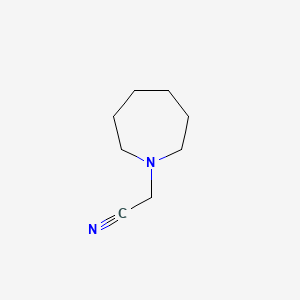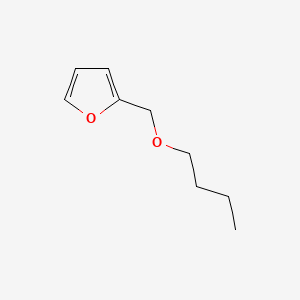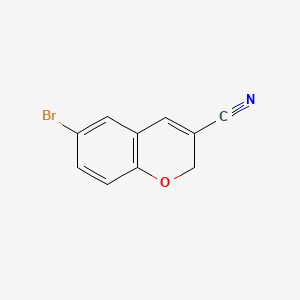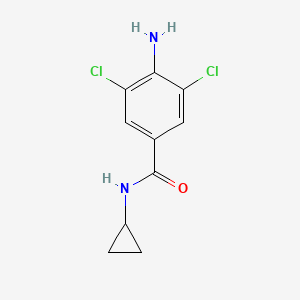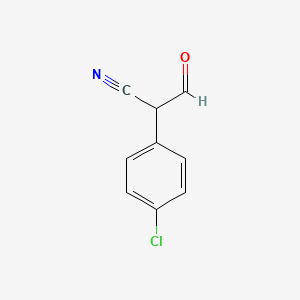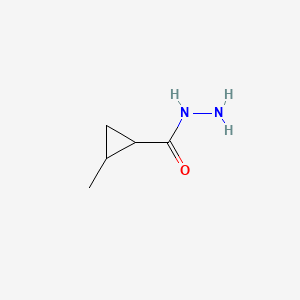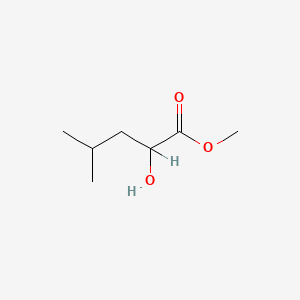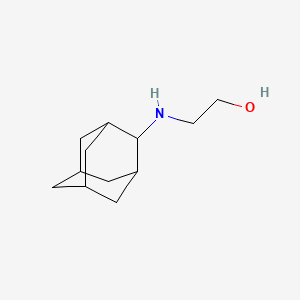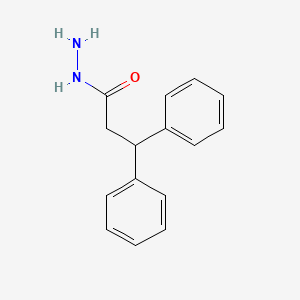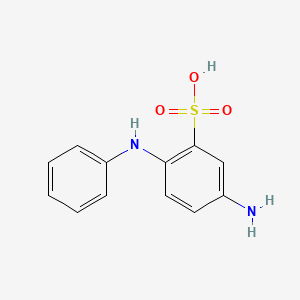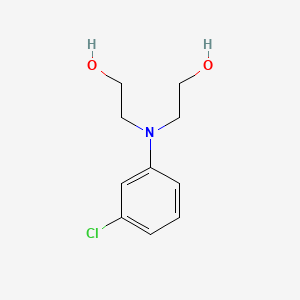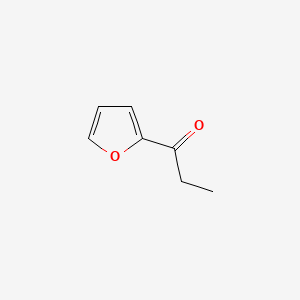
2-Propionylfuran
概要
説明
Synthesis Analysis The synthesis of 2-Propionylfuran derivatives can be achieved through various methods, including sequential [2+2] cycloaddition-nucleophilic addition reactions and multicomponent synthesis approaches. For instance, 2-Aminofuran derivatives have been synthesized via a formal [2+2] cycloaddition-retroelectrocyclization of 3-(1-azulenyl or N,N-dimethylanilino)-2-propyn-1-ols with tetracyanoethylene, followed by an intramolecular nucleophilic addition (Shoji et al., 2017). Additionally, highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans have been efficiently synthesized through a multicomponent synthesis involving furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate (Sayahi et al., 2015).
Molecular Structure Analysis The molecular structure of 2-Propionylfuran derivatives can be elucidated using techniques like single-crystal X-ray structural analysis, as demonstrated in the synthesis of 2-aminofuran and 6-aminopentafulvene derivatives, confirming their structural attributes (Shoji et al., 2017).
Chemical Reactions and Properties 2-Propionylfuran derivatives exhibit diverse chemical reactivity, enabling their transformation into a variety of functionalized compounds. For example, 2-aminofuran derivatives can be converted into 6-aminofulvene derivatives upon reaction with various amines (Shoji et al., 2017). The synthesis processes often involve smooth addition reactions and can proceed under mild conditions.
Physical Properties Analysis The physical properties of 2-Propionylfuran derivatives, such as boiling points, solubility, and stability, can be significantly influenced by their molecular structure. For instance, derivatives like 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources exhibit remarkable stability and low miscibility with water, making them appealing for applications in synthesis involving organometallics and organocatalysis (Pace et al., 2012).
Chemical Properties Analysis The chemical properties of 2-Propionylfuran derivatives, such as reactivity towards nucleophiles and electrophiles, enable a wide range of chemical transformations. These derivatives can undergo reactions like palladium-catalyzed coupling and propargyl-allenyl isomerization, facilitating the synthesis of diverse furan-containing compounds (Shen et al., 2009).
科学的研究の応用
Propionic Acid Production
Propionic acid, also known as propionate, is a commercially valuable carboxylic acid produced through microbial fermentation. It has applications in various industries, including food, cosmetics, plastics, and pharmaceuticals. The production pathways of propionate include fermentative, biosynthetic, and amino acid catabolic pathways. With advancements in metabolic engineering and genome shuffling, biological production of propionate is expected to see significant growth in the market, especially with an improved understanding of the metabolic capabilities of native producers (Gonzalez-Garcia et al., 2017).
Solvent Applications in Organic Chemistry
2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, is a promising alternative solvent. Its properties such as low miscibility with water and high stability make it suitable for use in syntheses involving organometallics, organocatalysis, biotransformations, and processing of lignocellulosic materials. Its potential for extended use in pharmaceutical chemistry is also being explored (Pace et al., 2012).
Conversion to 2-Methyltetrahydrofuran
The conversion of furfural to 2-methyltetrahydrofuran, an important solvent in organic chemistry, can be catalyzed by non-precious metal catalysts. This process involves converting furfural to 2-methylfuran and then to 2-methyltetrahydrofuran in a single reactor, using Co-based and Ni-based catalysts. Understanding this reaction pathway is critical for designing effective catalysts for 2-methyltetrahydrofuran production (Liu et al., 2020).
Reactive Extraction of Propionic Acid
The recovery of propionic acid from aqueous waste streams and fermentation broth is gaining research interest. Studies on reactive extraction using extractant-diluent, mixed extractants, and extractants in mixed diluents are emerging. This research is pivotal in designing processes for the recovery of propionic acid, a critical component in various industries (Keshav et al., 2009).
Synthesis of Antioxidants
2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, can be prepared from 2-methylfuran by acylation with propionic anhydride. This process has been optimized to achieve a significant yield of the product, contributing to advancements in the production of antioxidants (Yao Xing-sheng, 2007).
Catalysis and Synthesis
Calcium-catalyzed synthesis of polysubstituted 2-alkenylfurans from β-keto esters tethered to propargyl alcohols is an efficient method for preparing bioactive compounds. This process allows high-yielding preparation of di-, tri-, and tetrasubstituted 2-alkenylfurans, crucial in pharmaceutical and biochemical research (Morcillo et al., 2016).
Recovery of Propionic Acid in Extraction Processes
The extraction of propionic acid using Aliquat 336 in various diluents has been studied for its potential in chemical, pharmaceutical, and food industries. This research provides valuable data for designing reactive extraction processes for propionic acid recovery (Keshav et al., 2009).
Safety And Hazards
2-Propionylfuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
特性
IUPAC Name |
1-(furan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPORNAVHSWTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185778 | |
| Record name | 1-(2-Furyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(2-Furanyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Propionylfuran | |
CAS RN |
3194-15-8 | |
| Record name | 2-Propionylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propionylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Furyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-FURYL)PROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLX6ML3WN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(2-Furanyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 - 29 °C | |
| Record name | 1-(2-Furanyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


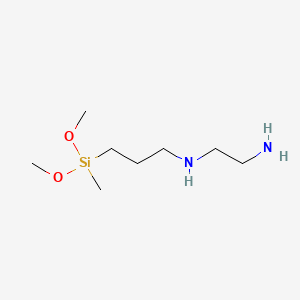
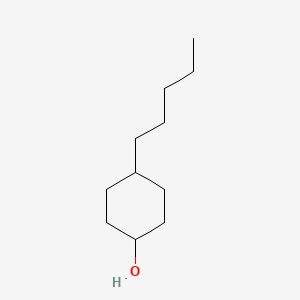
![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
